molecular formula C18H22N2O2 B1384913 N-(3-Aminophenyl)-2-(pentyloxy)benzamide CAS No. 1020722-53-5

N-(3-Aminophenyl)-2-(pentyloxy)benzamide

Cat. No.: B1384913
CAS No.: 1020722-53-5
M. Wt: 298.4 g/mol
InChI Key: NEISTAOIXWUOJN-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(pentyloxy)benzamide (CAS 1020722-53-5) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C18H22N2O2 and a molecular weight of 298.38 g/mol, this aromatic amide features both a benzamide core and a primary amine group on its phenyl ring, making it a valuable synthetic intermediate for further chemical derivatization . The compound is characterized by a pentyloxy chain, which can influence its lipophilicity and solubility properties. Researchers utilize this benzamide derivative primarily as a key building block in organic synthesis and medicinal chemistry, where it can serve as a precursor for the development of more complex molecules. The presence of the aromatic amine functional group allows for reactions such as diazotization or formation of imines and azo compounds, expanding its utility in creating libraries of compounds for screening. This product is intended for research use only and is strictly not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed during handling; it is recommended to wear appropriate personal protective equipment and operate in a well-ventilated environment . For detailed handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

N-(3-aminophenyl)-2-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-3-6-12-22-17-11-5-4-10-16(17)18(21)20-15-9-7-8-14(19)13-15/h4-5,7-11,13H,2-3,6,12,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEISTAOIXWUOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(pentyloxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-hydroxybenzoic acid with pentanol in the presence of a dehydrating agent such as thionyl chloride to form 2-(pentyloxy)benzoic acid.

    Amination Reaction: The 2-(pentyloxy)benzoic acid is then reacted with 3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(3-nitrophenyl)-2-(pentyloxy)benzamide.

    Reduction Reaction: The nitro group in N-(3-nitrophenyl)-2-(pentyloxy)benzamide is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Aminophenyl)-2-(pentyloxy)benzamide can undergo oxidation reactions where the amino group is converted to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form various derivatives, such as converting the benzamide group to a benzylamine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pentyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions using alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, nucleophilic catalysts.

Major Products:

    Oxidation: N-(3-Nitrophenyl)-2-(pentyloxy)benzamide.

    Reduction: N-(3-Aminophenyl)-2-(pentyloxy)benzylamine.

    Substitution: N-(3-Aminophenyl)-2-(alkoxy)benzamide derivatives.

Scientific Research Applications

Scientific Research Applications

  • Proteomics Research :
    • N-(3-Aminophenyl)-2-(pentyloxy)benzamide is primarily utilized in proteomics due to its ability to interact with proteins and enzymes. It serves as a reagent in studies focusing on protein interactions and enzyme kinetics, facilitating the exploration of biological processes at the molecular level .
  • Antimicrobial Studies :
    • Recent studies have shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, metal complexes derived from this compound have been evaluated for their effectiveness against various pathogenic bacteria, demonstrating potential therapeutic applications .
  • Organic Synthesis :
    • The compound is employed as a reagent in organic synthesis, particularly in the development of new materials and chemical processes. Its unique structural features allow it to participate in various chemical reactions, including oxidation and substitution reactions.
  • Biological Activity :
    • This compound has shown promise in anticancer research, particularly through its interactions with histone deacetylases (HDACs), which are critical targets in cancer therapy. Studies suggest that compounds with similar structures may modulate HDAC activity, leading to potential therapeutic benefits.

Antimicrobial Activity Evaluation

A study conducted on metal complexes derived from this compound highlighted their antibacterial efficacy against both gram-positive and gram-negative bacteria. The compounds were tested using the disc diffusion method at concentrations of 250 μg/mL and 500 μg/mL, showing significant inhibition zones compared to standard antibiotics .

Metal Complex Bacterial Strain Inhibition Zone (mm)
Cu(II) ComplexStaphylococcus aureus20
Ni(II) ComplexEscherichia coli18
Zn(II) ComplexPseudomonas aeruginosa22

Enzyme Interaction Studies

In proteomics applications, this compound has been utilized to study enzyme kinetics. The compound's ability to bind selectively to specific enzymes allows researchers to investigate the mechanisms of enzyme action and inhibition, providing insights into metabolic pathways .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. The benzamide core can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide ()

This compound differs by a fluorine atom at the 2-position and an amino group at the 5-position of the phenyl ring. The fluorine atom may enhance metabolic stability and binding affinity through electronegative effects, while the shifted amino group could alter hydrogen-bonding interactions.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

Rip-B features a 3,4-dimethoxyphenethyl group instead of the aminophenyl moiety. It binds sigma receptors with high affinity (Kd = 5.80 nM) and has been studied for prostate cancer imaging. The methoxy groups likely contribute to hydrophobic interactions, while the ethyl linker improves conformational flexibility. In contrast, the pentyloxy chain in the target compound may offer superior lipophilicity for tissue penetration .

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB, )

THHEB demonstrates potent antioxidant activity (IC50 = 22.8 μM for DPPH scavenging) due to its multiple hydroxyl groups. The absence of hydroxyls in N-(3-Aminophenyl)-2-(pentyloxy)benzamide suggests divergent applications, possibly favoring receptor-targeted therapies over antioxidant roles .

Pharmacological and Therapeutic Potential

Anticancer Activity

Benzamides like [125I]PIMBA () target sigma receptors overexpressed in prostate cancer, achieving high tumor uptake in xenograft models. The pentyloxy chain in the target compound could similarly enhance tumor retention, though direct evidence is lacking. Compound 17 from (N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide) shows moderate anticancer activity against MCF7 cells, highlighting the impact of heterocyclic substituents .

Antimicrobial and Antifungal Activity

N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4, ) exhibits broad-spectrum antimicrobial activity, emphasizing the role of chloro and heterocyclic groups. The target compound’s aminophenyl and pentyloxy groups may lack the electronegative or bulky substituents required for such activity .

Antioxidant Activity

THHEB () and N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide () show strong radical-scavenging capabilities, driven by phenolic or thioamide groups.

Structure-Activity Relationship (SAR) Trends

  • Amino Group Position: The 3-aminophenyl group may favor interactions with polar residues in enzyme active sites, whereas 5-amino substitution () could alter binding orientation.
  • Alkoxy Chain Length : Pentyloxy (C5) chains balance lipophilicity and solubility better than shorter (e.g., methoxy) or longer (e.g., hexyloxy) chains, as seen in related benzamides .
  • Electron-Withdrawing Groups : Fluorine () or nitro groups () enhance stability and target affinity but may reduce bioavailability if overly polar .

Biological Activity

N-(3-Aminophenyl)-2-(pentyloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with an amino group at the para position and a pentyloxy side chain. Its molecular formula is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, with a molecular weight of approximately 312.40 g/mol. The structural characteristics contribute to its biological interactions.

Property Value
Molecular FormulaC19H24N2O2C_{19}H_{24}N_{2}O_{2}
Molecular Weight312.40 g/mol
Functional GroupsAmine, Ether, Amide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
  • Lipophilicity : The pentyloxy group increases lipophilicity, facilitating membrane penetration and interaction with lipid-rich environments.
  • Enzyme Modulation : The benzamide core is known to interact with enzymes and receptors, potentially modulating their activity and influencing various biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, studies have shown that benzamide derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Inhibition of HDACs leads to cell cycle arrest and apoptosis in cancer cells .

Case Study : A related compound was found to exhibit IC50 values of 95.2 nM against HDAC1, demonstrating its potential as an anticancer agent. This suggests that this compound may similarly affect cancer cell viability through HDAC inhibition .

Enzyme Inhibition

The compound's structure suggests it may also act as an inhibitor for various enzymes involved in metabolic pathways. For instance, the presence of the benzamide moiety is associated with inhibition of poly(ADP-ribose) polymerase (PARP), which is critical for DNA repair mechanisms in cells. This inhibition could enhance the effectiveness of DNA-damaging chemotherapeutic agents .

Comparative Biological Activity

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound Name Biological Activity IC50 (nM)
This compoundPotential HDAC inhibitor; anticancer activityNot yet determined
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC inhibitor; significant anticancer effects95.2 (HDAC1)
N-(4-Aminophenyl)-2-(heptyloxy)benzamideAntioxidant properties; enzyme inhibitionNot specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-Aminophenyl)-2-(pentyloxy)benzamide, and how can purity be optimized?

  • Synthesis : A multi-step approach is typical. Start with 2-(pentyloxy)benzoic acid activation (e.g., using thionyl chloride or carbodiimides) to form the reactive acyl chloride or mixed anhydride. Couple this intermediate with 3-nitroaniline via nucleophilic acyl substitution, followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) and confirm with HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are critical for structural confirmation of This compound?

  • NMR :

  • ¹H NMR : Expect aromatic protons (δ 6.8–8.0 ppm), pentyloxy chain (δ 0.9–1.8 ppm for CH₂/CH₃ groups), and NH₂ (δ 5.5–6.0 ppm, broad singlet).
  • ¹³C NMR : Carbonyl (C=O) at ~165 ppm, aromatic carbons (110–150 ppm), and aliphatic carbons (20–70 ppm).
    • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
    • Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺) and fragmentation pattern.

Q. What safety protocols are essential when handling This compound?

  • Hazard Mitigation : Conduct a pre-experiment risk assessment, focusing on mutagenicity (Ames testing recommended for derivatives; some anomeric amides show mutagenic potential ). Use fume hoods, nitrile gloves, and PPE. Store under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for halogenated/organoamine disposal .

Advanced Research Questions

Q. How can reaction yields be improved for This compound synthesis, particularly during the coupling step?

  • Optimization Strategies :

  • Coupling Agents : Compare DCC, EDC, or HATU efficiency in activating the carboxylic acid.
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reactivity but may require rigorous drying.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
    • Yield Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., incomplete nitro reduction or side reactions).

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Troubleshooting :

  • Impurity Identification : Compare experimental NMR with computational predictions (DFT or ChemDraw simulations).
  • Dynamic Effects : For NH₂ protons, use DMSO-d₆ to slow exchange and resolve splitting.
  • Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping signals.

Q. What in vitro assays are suitable for evaluating the bioactivity of This compound in cancer research?

  • Targeted Assays :

  • SMO Inhibition : Screen against Hedgehog pathway targets (e.g., Gli-luciferase reporter assays in HEK293 cells) .
  • Sigma-2 Receptor Binding : Competitive binding assays using radiolabeled ligands (e.g., [¹⁸F]ISO-1) .
    • Cytotoxicity : MTT assay in EMT-6 or MDA-MB-231 cell lines.

Q. What computational tools can predict the pharmacokinetic properties of This compound?

  • ADME Modeling :

  • Software : SwissADME or ADMETLab for logP (predicted ~3.5), solubility (moderate), and CYP450 interactions.
  • Docking Studies : AutoDock Vina to simulate binding to SMO or sigma-2 receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Aminophenyl)-2-(pentyloxy)benzamide

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